Cas no 142327-44-4 (Methyl 2-(3-formylphenyl)acetate)

Methyl 2-(3-formylphenyl)acetate is a versatile organic compound featuring both an ester and an aldehyde functional group, making it a valuable intermediate in synthetic chemistry. The presence of the formyl group at the meta position of the phenyl ring enhances its reactivity, enabling its use in various condensation and nucleophilic addition reactions. The methyl ester moiety offers stability and facilitates further derivatization, such as hydrolysis or transesterification. This compound is particularly useful in pharmaceutical and fine chemical synthesis, where it serves as a precursor for building complex molecules. Its well-defined structure and functional group compatibility ensure consistent performance in multi-step synthetic routes.
Methyl 2-(3-formylphenyl)acetate structure
142327-44-4 structure
商品名:Methyl 2-(3-formylphenyl)acetate
CAS番号:142327-44-4
MF:C10H10O3
メガワット:178.1846
MDL:MFCD15523582
CID:1011350
PubChem ID:11819590

Methyl 2-(3-formylphenyl)acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(3-formylphenyl)acetate
    • BENZENEACETIC ACID,3-FORMYL-,METHYL ESTER
    • methyl 3-formylphenylacetate
    • Benzeneacetic acid, 3-formyl-, methyl ester
    • methyl(3-formylphenyl)acetate
    • Methyl (3-formylphenyl)acetate
    • methyl (3-formylphenyl)-acetate
    • FFUBFLSGFOHPKF-UHFFFAOYSA-N
    • 3-(Methoxycarbonylmethyl)benzaldehyde
    • (3-formylphenyl)acetic acid methyl ester
    • AK148621
    • (3-formylphenyl)-acetic acid methyl ester
    • AX8285932
    • (3-Formyl-phenyl)-acetic Acid Methyl Ester
    • BENZENEACE
    • F30550
    • Methyl2-(3-formylphenyl)acetate
    • EN300-4269241
    • MFCD15523582
    • SCHEMBL1124720
    • DB-319955
    • Z1255463385
    • 142327-44-4
    • AKOS022188473
    • CS-0150712
    • AS-48364
    • MDL: MFCD15523582
    • インチ: 1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3
    • InChIKey: FFUBFLSGFOHPKF-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 178.062994177g/mol
  • どういたいしつりょう: 178.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 43.4

Methyl 2-(3-formylphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4269241-10.0g
methyl 2-(3-formylphenyl)acetate
142327-44-4 95%
10.0g
$1336.0 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56695-1g
Methyl2-(3-formylphenyl)acetate
142327-44-4 95%
1g
¥2416.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221352-100mg
Methyl 2-(3-formylphenyl)acetate
142327-44-4 95%
100mg
¥891 2023-04-15
eNovation Chemicals LLC
D533833-5g
Methyl 2-(3-formylphenyl)acetate
142327-44-4 95%
5g
$795 2024-08-03
Enamine
EN300-4269241-0.25g
methyl 2-(3-formylphenyl)acetate
142327-44-4 95%
0.25g
$144.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221352-250mg
Methyl 2-(3-formylphenyl)acetate
142327-44-4 95%
250mg
¥1560 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221352-1g
Methyl 2-(3-formylphenyl)acetate
142327-44-4 95%
1g
¥3120 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56695-250mg
Methyl2-(3-formylphenyl)acetate
142327-44-4 95%
250mg
¥1208.0 2024-07-18
abcr
AB461426-250 mg
Methyl 2-(3-formylphenyl)acetate, 95%; .
142327-44-4 95%
250MG
€281.50 2023-07-18
abcr
AB461426-1 g
Methyl 2-(3-formylphenyl)acetate, 95%; .
142327-44-4 95%
1g
€497.60 2023-07-18

Methyl 2-(3-formylphenyl)acetate 関連文献

Methyl 2-(3-formylphenyl)acetateに関する追加情報

Methyl 2-(3-formylphenyl)acetate: A Comprehensive Overview

Methyl 2-(3-formylphenyl)acetate, also known by its CAS number 142327-44-4, is a versatile organic compound with significant applications in various fields. This compound, characterized by its methyl ester group and aromatic structure, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its importance in modern chemistry.

The structure of Methyl 2-(3-formylphenyl)acetate consists of a phenyl ring substituted with a formyl group at the 3-position and an acetate ester group at the 2-position. This arrangement imparts the molecule with both aromaticity and ester functionalities, making it highly reactive under certain conditions. The compound's solubility, stability, and reactivity are key factors that influence its applications in organic synthesis.

Recent research has focused on the synthesis of Methyl 2-(3-formylphenyl)acetate using eco-friendly methods. For instance, catalytic asymmetric synthesis has been explored to produce enantiomerically enriched versions of this compound, which are valuable in drug discovery. Additionally, studies have demonstrated its role as an intermediate in the preparation of bioactive molecules, such as kinase inhibitors and anti-inflammatory agents.

In terms of physical properties, Methyl 2-(3-formylphenyl)acetate exhibits a melting point of approximately -5°C and a boiling point around 160°C under standard conditions. Its density is about 1.08 g/cm³, and it is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions where precise control over solubility and reactivity is required.

The chemical stability of Methyl 2-(3-formylphenyl)acetate is influenced by environmental factors such as temperature and pH. Under acidic or basic conditions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid or its conjugate base. This reactivity is exploited in controlled-release drug delivery systems, where the ester serves as a protective group that degrades under physiological conditions.

Recent studies have also investigated the biological activity of Methyl 2-(3-formylphenyl)acetate. For example, it has been found to exhibit moderate anti-proliferative effects against certain cancer cell lines, suggesting potential applications in oncology. Furthermore, its ability to modulate enzyme activity makes it a promising candidate for drug development targeting metabolic disorders.

In conclusion, Methyl 2-(3-formylphenyl)acetate (CAS No: 142327-44-4) is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure, combined with recent advancements in synthetic techniques and biological studies, positions it as an important molecule in contemporary chemical research. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly significant role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:142327-44-4)Methyl 2-(3-formylphenyl)acetate
A939551
清らかである:99%/99%
はかる:1g/5g
価格 ($):294.0/770.0